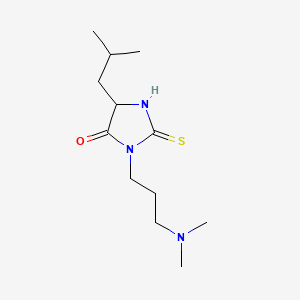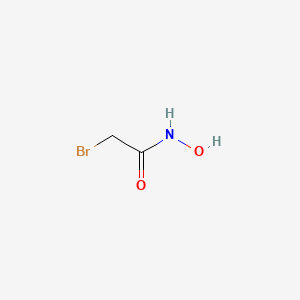
Acetamide, 2-bromo-N-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-N-hydroxyacetamide is an organic compound with the molecular formula C₂H₄BrNO₂. It is a brominated derivative of N-hydroxyacetamide and is known for its applications in various chemical reactions and research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N-hydroxyacetamide typically involves the bromination of N-hydroxyacetamide. This can be achieved by reacting N-hydroxyacetamide with bromine in an aqueous medium. The reaction is usually carried out at low temperatures to control the rate of bromination and to prevent over-bromination .
Industrial Production Methods: In an industrial setting, the production of 2-Bromo-N-hydroxyacetamide can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and yields a higher purity product. The use of automated systems also ensures consistent quality and reduces the risk of contamination .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-N-hydroxyacetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form N-hydroxyacetamide derivatives with different oxidation states.
Reduction Reactions: Reduction of 2-Bromo-N-hydroxyacetamide can yield N-hydroxyacetamide and other related compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and other strong bases.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Reactions: Various substituted N-hydroxyacetamide derivatives.
Oxidation Reactions: Oxidized forms of N-hydroxyacetamide.
Reduction Reactions: Reduced forms of N-hydroxyacetamide.
Wissenschaftliche Forschungsanwendungen
2-Bromo-N-hydroxyacetamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various brominated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-Bromo-N-hydroxyacetamide involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of certain enzymes or the disruption of cellular processes. This makes it a potential candidate for drug development and other therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
N-Hydroxyacetamide: The parent compound without the bromine atom.
2-Chloro-N-hydroxyacetamide: A chlorinated derivative with similar properties.
2-Iodo-N-hydroxyacetamide: An iodinated derivative with distinct reactivity.
Uniqueness: 2-Bromo-N-hydroxyacetamide is unique due to the presence of the bromine atom, which imparts specific reactivity and properties that are different from its chloro and iodo counterparts. The bromine atom makes it more reactive in substitution reactions and provides distinct biological activities .
Eigenschaften
CAS-Nummer |
96382-86-4 |
|---|---|
Molekularformel |
C2H4BrNO2 |
Molekulargewicht |
153.96 g/mol |
IUPAC-Name |
2-bromo-N-hydroxyacetamide |
InChI |
InChI=1S/C2H4BrNO2/c3-1-2(5)4-6/h6H,1H2,(H,4,5) |
InChI-Schlüssel |
UKZKQDJAJKEDQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)NO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


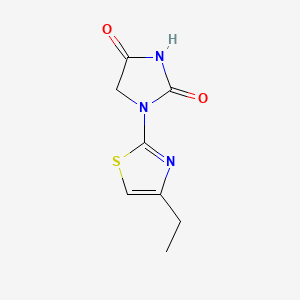
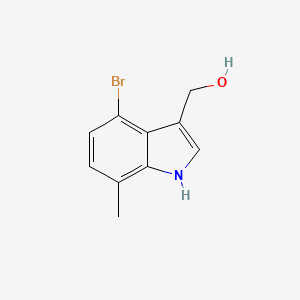
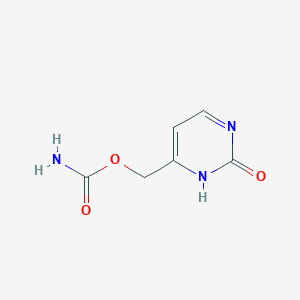
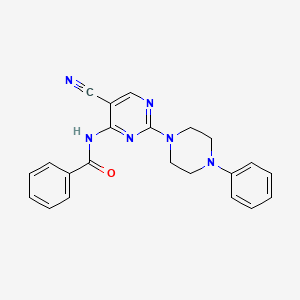
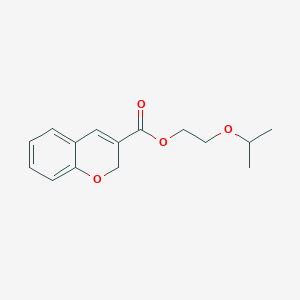

![N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide 4-methylbenzenesulfonate](/img/structure/B12929741.png)
![tert-Butyl 1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12929743.png)
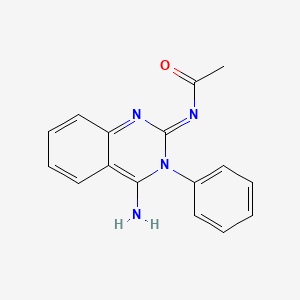
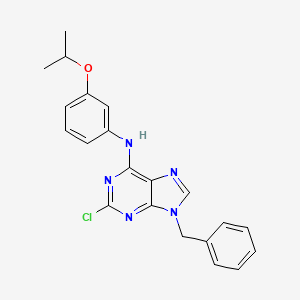
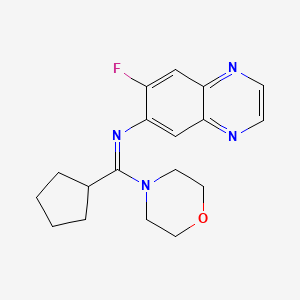
![N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B12929757.png)

